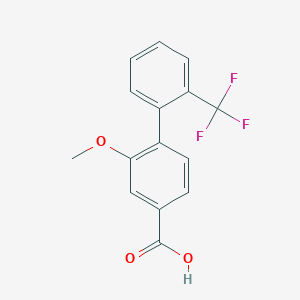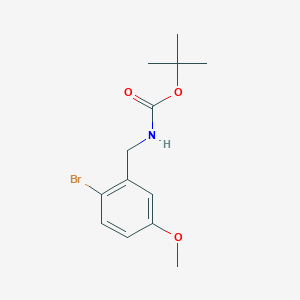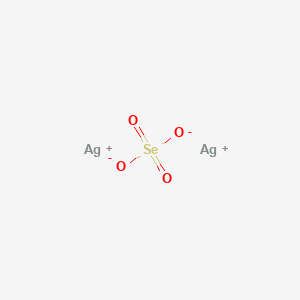
Silver selenate
Descripción general
Descripción
Silver selenate is an inorganic compound with the molecular formula Ag2O4Se . It is a compound of silver, selenium, and oxygen .
Synthesis Analysis
Silver selenide nanoparticles were synthesized by the reaction between silver benzoate and SeCl4 via a sonochemical method . The as-synthesized Ag2Se nanoparticles were characterized by X-ray diffraction, scanning electron microscopy, transmission electron microscopy, Fourier transform infrared spectra, and energy-dispersive X-ray microanalysis .Molecular Structure Analysis
The molecular structure of Silver selenate is represented by the formula Ag2O4Se . The average mass is 358.694 Da and the monoisotopic mass is 357.706360 Da .Chemical Reactions Analysis
Silver selenite is formed during the recovery of selenium from copper anode slimes when they are subjected to oxidative roasting, causing some silver selenide to be converted to the selenite . It can also be prepared by a precipitation reaction between silver nitrate and sodium selenite .Aplicaciones Científicas De Investigación
Biofortification and Selenium Accumulation
Silver selenate, particularly in the form of sodium selenate, has been extensively studied for its role in biofortification and selenium accumulation in various crops. Research shows that soil and foliar application of selenium, using forms like sodium selenate, can effectively increase selenium content in edible parts of plants, leading to potential health benefits due to selenium's antioxidant properties. This method has been successfully applied to crops like rice and wheat, demonstrating the utility of selenium, including silver selenate, in agronomic biofortification (Boldrin et al., 2013); (Ali et al., 2017).
Effects on Plant Growth and Quality
Studies on crops like peach and pear have shown that foliar and fruit application of sodium selenate can enhance selenium accumulation in the fruit, which in turn affects fruit growth, ripening, and quality. This application method has been observed to increase flesh firmness and positively impact the storage life of the fruit (Pezzarossa et al., 2012).
Physicochemical and Spectral Properties
The physicochemical and spectral properties of sodium selenate have been studied to understand its potential in various applications, including as a component in nutraceutical and pharmaceutical formulations. Research in this area focuses on examining changes in properties such as crystallite size, surface area, thermal stability, and solubility, which are critical for designing effective formulations (Trivedi et al., 2017).
Selenium Stress Responses in Plants
Silver selenate, in its form as sodium selenate, has been utilized in studies to understand selenium stress responses in plants. Research indicates that selenium, while not essential for higher plants, can impact plant metabolism and tolerance mechanisms when present in excess. These studies provide insights into how plants respond to selenium stress, which can guide efforts in Se phytoremediation or the production of Se-fortified food (Van Hoewyk et al., 2007).
Impact on Microbial Transformations and Bioremediation
The role of selenium species, including selenate, in environmental bioremediation has been a subject of research. Microorganisms capable of transforming selenium species play a significant role in reducing the toxicity and bioavailability of selenium in the environment, making this an important area in bioremediation research (Eswayah et al., 2016).
Influence on Health and Disease
While the primary focus of your request is on non-medical applications, it's noteworthy that sodium selenate has also been explored for its potential health benefits, particularly in the context of diseases like cancer and diabetes. These studies delve into the biological mechanisms and effects of selenate in disease prevention and treatment (Trivedi et al., 2017); (Habbab et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
disilver;selenate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAKFMRZYUGMGU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Ag+].[Ag+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2SeO4, Ag2O4Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | silver selenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver selenate | |
CAS RN |
7784-07-8 | |
| Record name | Silver selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SILVER SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAM8710WDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



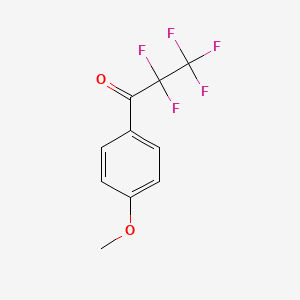
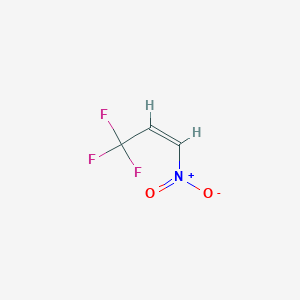
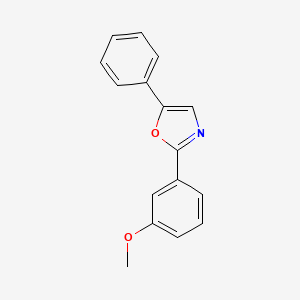
![Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3059499.png)
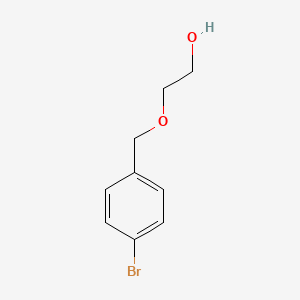
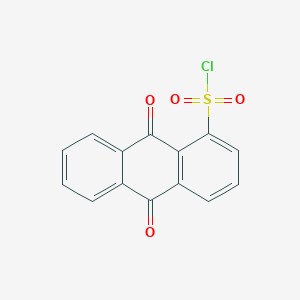
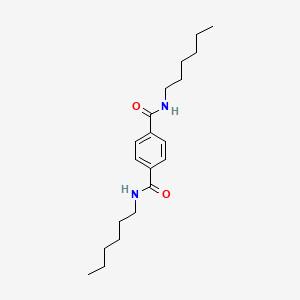

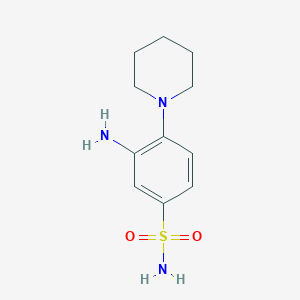
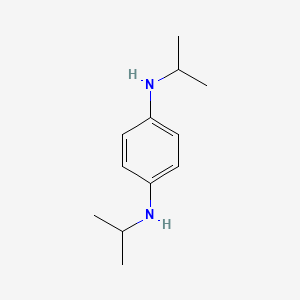
![5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one](/img/structure/B3059508.png)
